2-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-N-(4-methylbenzyl)-2-oxoacetamide
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Overview
Description
1-{N’-[(E)-(3-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(4-METHYLPHENYL)METHYL]FORMAMIDE is a complex organic compound characterized by the presence of both iodophenyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{N’-[(E)-(3-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(4-METHYLPHENYL)METHYL]FORMAMIDE typically involves the condensation of 3-iodobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as methanesulfonic acid, and requires refluxing in a suitable solvent like methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{N’-[(E)-(3-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(4-METHYLPHENYL)METHYL]FORMAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodophenyl oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
1-{N’-[(E)-(3-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(4-METHYLPHENYL)METHYL]FORMAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-{N’-[(E)-(3-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(4-METHYLPHENYL)METHYL]FORMAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites, leading to inhibition or modulation of biological pathways. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- **1-{N’-[(E)-(2-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(4-METHYLPHENYL)METHYL]FORMAMIDE
- **1-{N’-[(E)-(4-ETHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(4-METHYLPHENYL)METHYL]FORMAMIDE
Uniqueness
1-{N’-[(E)-(3-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(4-METHYLPHENYL)METHYL]FORMAMIDE is unique due to the presence of the 3-iodophenyl group, which imparts specific chemical reactivity and biological activity. This distinguishes it from similar compounds that may have different substituents or structural features .
Properties
Molecular Formula |
C17H16IN3O2 |
---|---|
Molecular Weight |
421.23 g/mol |
IUPAC Name |
N'-[(E)-(3-iodophenyl)methylideneamino]-N-[(4-methylphenyl)methyl]oxamide |
InChI |
InChI=1S/C17H16IN3O2/c1-12-5-7-13(8-6-12)10-19-16(22)17(23)21-20-11-14-3-2-4-15(18)9-14/h2-9,11H,10H2,1H3,(H,19,22)(H,21,23)/b20-11+ |
InChI Key |
XAELKAXGYXGFHL-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)N/N=C/C2=CC(=CC=C2)I |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NN=CC2=CC(=CC=C2)I |
Origin of Product |
United States |
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